3-Fluoro-5-methoxybenzaldehyde

Physical Chemistry Crystallization Analytical Chemistry

3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5) features a unique 1,3,5-substitution pattern distinct from its isomers (e.g., 3-Fluoro-4-methoxybenzaldehyde). With an experimentally determined LogP of 1.95, it enables medicinal chemists to fine-tune ADME properties without excessive lipophilicity. Its meta-fluoro and meta-methoxy groups impart a distinct electronic environment ideal for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), where regioselectivity is critical. Available in ≥98% purity, its low melting point (24–29°C) facilitates handling and scale-up. Choose this building block for metabolite-stable, synthetically accessible lead optimization.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 699016-24-5
Cat. No. B1353455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxybenzaldehyde
CAS699016-24-5
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C=O)F
InChIInChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
InChIKeyIBKNUJGSSUDSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5): A Strategic Fluorinated Aromatic Aldehyde for Specialized Synthesis


3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5) is a fluorinated aromatic aldehyde characterized by the meta-relationship of its fluoro and methoxy substituents relative to the aldehyde group . It is a low-melting solid (24–29 °C) with a molecular weight of 154.14 g/mol and is widely offered as a high-purity research intermediate .

3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5): Why Regioisomeric and Functional Group Substitutions Are Not Equivalent


Direct substitution with other fluorinated methoxybenzaldehydes is not trivial. The specific 1,3,5-substitution pattern of 3-Fluoro-5-methoxybenzaldehyde dictates a unique electronic environment on the aromatic ring, influencing both its reactivity in cross-coupling reactions and its final lipophilicity (LogP) in drug design . As the evidence below demonstrates, analogs like 3-Fluoro-4-methoxybenzaldehyde or 4-Fluoro-3-methoxybenzaldehyde possess different melting points, LogP values, and substitution patterns, making them distinct chemical entities .

3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5): Quantified Differentiation from Key Analogs for Procurement Decisions


Melting Point Comparison: 3-Fluoro-5-methoxybenzaldehyde vs. Regioisomeric Analogs

The melting point of 3-Fluoro-5-methoxybenzaldehyde is consistently reported as a solid at room temperature with a range of 24–29 °C . This is significantly lower than its 3,4-disubstituted analog, 3-Fluoro-4-methoxybenzaldehyde, which melts at 34–35 °C . Conversely, the 4-Fluoro-3-methoxybenzaldehyde isomer has a much higher melting point of 53–57 °C . These differences impact physical handling and purification strategies.

Physical Chemistry Crystallization Analytical Chemistry

Lipophilicity (LogP) Analysis: 3-Fluoro-5-methoxybenzaldehyde vs. In Silico Predictions

The experimental LogP of 3-Fluoro-5-methoxybenzaldehyde is reported as 1.95 . This experimental value is near the higher end of the predicted consensus LogP range of 1.46–1.84 . A higher LogP indicates greater lipophilicity, which can be a key parameter for optimizing membrane permeability in drug discovery campaigns.

Medicinal Chemistry ADME QSAR

Substitution Pattern: The Meta-Fluoro/Meta-Methoxy Arrangement as a Unique Structural Motif

3-Fluoro-5-methoxybenzaldehyde possesses a 1,3,5-substitution pattern (meta-fluoro and meta-methoxy relative to the aldehyde). This arrangement is distinct from common alternatives such as 3-fluoro-4-methoxybenzaldehyde (ortho-methoxy to aldehyde) and 4-fluoro-3-methoxybenzaldehyde (ortho-fluoro to aldehyde) . This regioisomerism dictates the compound's unique reactivity profile in cross-coupling reactions.

Synthetic Chemistry Structure-Activity Relationship Medicinal Chemistry

Purity Specifications: 3-Fluoro-5-methoxybenzaldehyde as a High-Assay Reagent

3-Fluoro-5-methoxybenzaldehyde is consistently supplied with a minimum purity specification of 98%, determined by GC . This high purity standard ensures reliable performance in sensitive chemical reactions, reducing the risk of side products and improving reaction yield reproducibility.

Analytical Chemistry Quality Control Chemical Procurement

3-Fluoro-5-methoxybenzaldehyde (CAS 699016-24-5): Recommended Applications Based on Quantified Properties


Medicinal Chemistry: Optimizing Lipophilicity in Lead Compounds

The experimentally determined LogP of 1.95 for 3-Fluoro-5-methoxybenzaldehyde positions it as a moderately lipophilic fragment. It is a suitable choice for medicinal chemists looking to introduce a metabolically stable fluorine atom and a methoxy group without drastically increasing the overall LogP of a lead series. This can help fine-tune ADME properties while maintaining synthetic accessibility.

Synthetic Methodology: Exploring Steric and Electronic Effects in Cross-Coupling

The unique 1,3,5-substitution pattern of this benzaldehyde provides a distinct steric and electronic profile compared to its ortho- and para-substituted isomers. This makes it a valuable substrate for studying regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) where the meta-fluoro and meta-methoxy groups exert different directing effects.

Chemical Procurement: Sourcing a High-Purity, Well-Characterized Building Block

3-Fluoro-5-methoxybenzaldehyde is available from multiple global vendors with a standard purity of 98% (GC). Its well-defined physical properties (MP 24–29 °C) and low melting point facilitate handling and purification. For procurement specialists, this compound represents a low-risk, high-quality building block for scaling up synthetic routes or maintaining compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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